2,4-Dimethylindeno[2,1-B]pyran
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Overview
Description
2,4-Dimethylindeno[2,1-B]pyran is a heterocyclic compound that features a fused ring system combining an indene and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylindeno[2,1-B]pyran typically involves multicomponent reactions. One common method is the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . These reactions are favored for their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable catalysis are often applied to scale up the synthesis of such compounds. This includes the use of reusable catalysts and environmentally friendly solvents to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylindeno[2,1-B]pyran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
2,4-Dimethylindeno[2,1-B]pyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2,4-Dimethylindeno[2,1-B]pyran involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
2,4-Dimethylindeno[2,1-B]pyran can be compared with other similar compounds, such as:
2-Pyrone and its derivatives: These compounds also feature a six-membered oxygen-containing ring and have similar reactivity and applications.
Chromone derivatives: These compounds have a similar fused ring system and are used in various medicinal and industrial applications.
Indole derivatives: These compounds share the indene ring system and are widely studied for their biological activities.
The uniqueness of this compound lies in its specific fused ring structure, which imparts distinct chemical and physical properties, making it valuable for a range of applications.
Properties
CAS No. |
62096-39-3 |
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Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2,4-dimethylindeno[2,1-b]pyran |
InChI |
InChI=1S/C14H12O/c1-9-7-10(2)15-13-8-11-5-3-4-6-12(11)14(9)13/h3-8H,1-2H3 |
InChI Key |
OLZOWTUHBDWDHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=CC=CC=C3C=C2O1)C |
Origin of Product |
United States |
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